molecular formula C7H7FINO B13295333 4-Fluoro-5-iodo-2-methoxyaniline

4-Fluoro-5-iodo-2-methoxyaniline

Cat. No.: B13295333
M. Wt: 267.04 g/mol
InChI Key: YMXWGQMFCOAQOM-UHFFFAOYSA-N
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Description

4-Fluoro-5-iodo-2-methoxyaniline is an organic compound with the molecular formula C7H7FINO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by fluorine, iodine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-iodo-2-methoxyaniline typically involves a multi-step process. One common method is the halogenation of 2-methoxyaniline, followed by selective iodination and fluorination. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.

    Halogenation: The initial step involves the halogenation of 2-methoxyaniline using a halogenating agent such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.

    Iodination: The halogenated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.

    Fluorination: Finally, the iodinated intermediate is fluorinated using a fluorinating agent like potassium fluoride or cesium fluoride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-iodo-2-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (fluorine and iodine) are replaced by other nucleophiles like hydroxide, cyanide, or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Hydroxylated, cyanated, or alkoxylated derivatives.

Scientific Research Applications

4-Fluoro-5-iodo-2-methoxyaniline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drugs and diagnostic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-iodo-2-methoxyaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-iodo-5-methoxyaniline: Similar structure but different substitution pattern.

    4-Fluoro-2-methoxyaniline: Lacks the iodine atom.

    5-Iodo-2-methoxyaniline: Lacks the fluorine atom.

Uniqueness

4-Fluoro-5-iodo-2-methoxyaniline is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Properties

Molecular Formula

C7H7FINO

Molecular Weight

267.04 g/mol

IUPAC Name

4-fluoro-5-iodo-2-methoxyaniline

InChI

InChI=1S/C7H7FINO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,10H2,1H3

InChI Key

YMXWGQMFCOAQOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N)I)F

Origin of Product

United States

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